molecular formula C13H10N4S B2948338 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 338414-61-2

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

Cat. No.: B2948338
CAS No.: 338414-61-2
M. Wt: 254.31
InChI Key: QWYGDXUGSJBKHR-UHFFFAOYSA-N
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Description

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is an organic compound with the molecular formula C13H10N4S. It is a heterocyclic compound containing both thiazole and pyrimidine rings, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with 2-phenyl-1,3-thiazole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c14-13-15-7-6-10(17-13)11-8-16-12(18-11)9-4-2-1-3-5-9/h1-8H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYGDXUGSJBKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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